molecular formula C8H13BrO2 B6301744 tert-Butyl 1-bromocyclopropanecarboxylate CAS No. 2096442-82-7

tert-Butyl 1-bromocyclopropanecarboxylate

Cat. No.: B6301744
CAS No.: 2096442-82-7
M. Wt: 221.09 g/mol
InChI Key: SRZMQFSILZOXIY-UHFFFAOYSA-N
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Description

tert-Butyl 1-bromocyclopropanecarboxylate: is an organic compound with the molecular formula C8H13BrO2. It is a brominated cyclopropane derivative, commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by a tert-butyl ester group attached to a bromocyclopropane ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1-bromocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl cyclopropanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-bromocyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Reduction Reactions: The compound can be reduced to tert-butyl cyclopropanecarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of tert-butyl cyclopropanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

    Substitution: tert-Butyl azidocyclopropanecarboxylate, tert-butyl thiocyclopropanecarboxylate.

    Reduction: tert-Butyl cyclopropanecarboxylate.

    Oxidation: tert-Butyl cyclopropanecarboxylic acid.

Scientific Research Applications

tert-Butyl 1-bromocyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, for studying their structure and function.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

tert-Butyl 1-bromocyclopropanecarboxylate can be compared with other brominated cyclopropane derivatives, such as:

    tert-Butyl 1-chlorocyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    tert-Butyl 1-iodocyclopropanecarboxylate: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of reactions.

    tert-Butyl 1-fluorocyclopropanecarboxylate: Contains a fluorine atom, which is less reactive than bromine, leading to different reaction pathways.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

tert-butyl 1-bromocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZMQFSILZOXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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